Tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate

CAS No.:

Cat. No.: VC16500980

Molecular Formula: C11H13F3N4O3

Molecular Weight: 306.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13F3N4O3 |

|---|---|

| Molecular Weight | 306.24 g/mol |

| IUPAC Name | tert-butyl (NE)-N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate |

| Standard InChI | InChI=1S/C11H13F3N4O3/c1-10(2,3)21-9(20)17-8(18-6-4-5-15-18)16-7(19)11(12,13)14/h4-6H,1-3H3,(H,16,17,19,20) |

| Standard InChI Key | JLMUJVVPAITXSJ-UHFFFAOYSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)/N=C(\NC(=O)C(F)(F)F)/N1C=CC=N1 |

| Canonical SMILES | CC(C)(C)OC(=O)N=C(NC(=O)C(F)(F)F)N1C=CC=N1 |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Framework

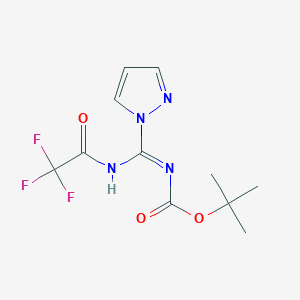

The systematic IUPAC name, tert-butyl ((1H-pyrazol-1-yl)((2,2,2-trifluoroacetyl)imino)methyl)carbamate, reflects its structural complexity. The molecule comprises:

-

A tert-butyloxycarbonyl (Boc) protecting group.

-

A pyrazole ring substituted at the 1-position.

-

A trifluoroacetyl-imino moiety linked to the carbamate backbone .

The InChIKey (JLMUJVVPAITXSJ-UHFFFAOYSA-N) and InChI string provide unambiguous identifiers for computational and regulatory purposes .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data confirm the structure:

| NMR Type | Key Signals (δ, ppm) |

|---|---|

| ¹H NMR | 9.24 (s, 1H), 8.28 (dd, J = 2.8 Hz, 1H), 7.72 (dd, J = 1.6 Hz, 1H), 1.51 (s, 9H) |

| ¹³C NMR | 164.1 (q, J = 38.7 Hz), 149.1, 115.9 (q, J = 287.4 Hz), 85.3, 27.9 (3C) |

The ¹³C NMR spectrum highlights the quadrupolar coupling of the trifluoroacetyl group and the Boc tertiary carbon .

Synthesis and Purification

Preparative Methodology

The compound is synthesized via a two-step protocol:

-

Formation of tert-butyl-(amino(1H-pyrazol-1-yl)methylene)carbamate: Pyrazole reacts with a Boc-protected carbamate precursor.

-

Trifluoroacetylation: Treatment with trifluoroacetic anhydride (TFAA) introduces the trifluoroacetyl-imino group .

The reaction proceeds in dichloromethane at ambient temperature, yielding a colorless solid after recrystallization .

Optimization and Yield

Key parameters influencing yield include:

-

Solvent Choice: Dichloromethane and THF are optimal for solubility.

-

Temperature: Reactions conducted at 0°C minimize side products.

-

Stoichiometry: Equimolar TFAA ensures complete acetylation .

Physical and Chemical Properties

Thermal Stability and Solubility

| Property | Value |

|---|---|

| Melting Point | 120–125°C |

| Solubility | Acetone, chloroform, THF |

| Storage Conditions | -20°C in airtight containers |

The compound exhibits moderate hygroscopicity, necessitating desiccated storage .

Reactivity Profile

-

Guanidinylation: The trifluoroacetyl-imino group acts as an electrophile, enabling nucleophilic attack by amines to form guanidines.

-

Boc Deprotection: Acidic conditions (e.g., HCl/dioxane) cleave the Boc group, yielding primary amines .

Applications in Organic Synthesis

Guanidine Functionalization

As a guanidinylation reagent, this compound facilitates the synthesis of:

-

Pharmaceutical Intermediates: Antiviral and anticancer agents requiring guanidine motifs.

-

Peptide Mimetics: Stabilization of secondary structures via arginine-like side chains .

Comparative Efficacy

Compared to traditional reagents (e.g., PyBOP), it offers:

-

Enhanced Solubility: Compatibility with polar aprotic solvents.

-

Lower Epimerization Risk: Mild reaction conditions preserve stereochemistry .

Bulk orders qualify for discounted pricing, though lead times may extend to 1–2 weeks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume